2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative featuring a thiophen-2-yl substituent at position 5 of the triazole ring and a 2,5-dimethylphenyl group attached via the acetamide moiety. Its structure combines a sulfur-rich triazole-thioether core with aromatic and heterocyclic components, which are critical for modulating biological activity, solubility, and metabolic stability . This compound has been synthesized via nucleophilic substitution of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-10-5-6-11(2)12(8-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-7-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDPJGFJFUKDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is 5-lipoxygenase (5-LOX) . 5-LOX is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, bioactive lipids that contribute to inflammatory responses. By inhibiting 5-LOX, the compound can potentially modulate these responses.
Mode of Action
The compound interacts with its target, 5-LOX, by binding to the active site of the enzyme. The phenyl, 1,3,4-thiadiazole, and benzothiophene cores of the compound interact with a number of lipophilic amino acids (LEU4607, ILE406, ALA410) in the active site of 5-LOX. This interaction inhibits the activity of 5-LOX, preventing it from catalyzing the conversion of arachidonic acid to leukotrienes.
Biochemical Pathways
By inhibiting 5-LOX, the compound disrupts the leukotriene biosynthesis pathway, reducing the production of leukotrienes. Leukotrienes are involved in various inflammatory responses, including bronchoconstriction, vascular permeability, and leukocyte chemotaxis. Therefore, the compound’s action can potentially alleviate symptoms associated with conditions like asthma, allergic rhinitis, and other inflammatory diseases.
Pharmacokinetics
The compound’s structure suggests it may have good lipophilicity, which could potentially enhance its absorption and distribution.
Result of Action
The inhibition of 5-LOX by the compound leads to a decrease in leukotriene production. This can result in reduced inflammation and alleviation of symptoms in diseases where leukotrienes play a key role. Further in-depth studies are needed to confirm these effects and to fully understand the compound’s therapeutic potential.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other substances that may interact with the compound, and the specific characteristics of the target cells or tissues.
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their roles in medicinal chemistry and pharmacology, exhibiting properties such as antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H16N4S
- Molecular Weight : 284.38 g/mol
- IUPAC Name : this compound
This structure features a triazole ring connected to a thiophenyl group and an acetamide moiety, which contributes to its biological activity.
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole core can inhibit the growth of various bacteria and fungi. For instance:
- Antifungal Activity : Triazoles are commonly used in antifungal therapies. In vitro studies have shown that similar triazole derivatives exhibit significant antifungal activity against Candida species and Aspergillus spp. .
Anticancer Activity
Triazole derivatives have demonstrated promising anticancer properties. The compound has been evaluated for its antiproliferative effects on several cancer cell lines:
- Cell Viability Assays : Studies employing MTT assays reveal that compounds structurally related to this compound show reduced viability in human melanoma (A375) and breast cancer (T47D) cell lines with IC50 values indicating significant potency .
The biological mechanisms underlying the activity of triazole derivatives often involve:
- Enzyme Inhibition : Many triazoles act by inhibiting enzymes critical for cell survival and proliferation. For example, they may inhibit cytochrome P450 enzymes involved in sterol synthesis in fungi.
- Apoptosis Induction : Some studies suggest that triazoles can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .
Case Studies
- Anticancer Efficacy Study : A study demonstrated that a related triazole derivative exhibited cytotoxicity against human cancer cell lines with an emphasis on its ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Screening : Another research effort evaluated the antimicrobial potential of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain modifications to the triazole ring enhanced activity against resistant strains .
Data Tables
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole derivatives, including the compound of interest, have shown significant antimicrobial properties. Research indicates that triazole-based compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting the synthesis of ergosterol in fungal cell membranes, which is crucial for their survival. Studies have demonstrated that derivatives of triazoles exhibit potent activity against pathogens such as Staphylococcus aureus and Candida albicans .
Case Study: Antibacterial Screening
A study conducted on a series of triazole derivatives revealed that those containing thiophene rings had enhanced antibacterial activity compared to their non-thiophene counterparts. The incorporation of the thiophen-2-yl moiety in the structure of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide significantly contributed to its effectiveness against resistant bacterial strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Triazole derivatives have been implicated in various pathways leading to cancer cell apoptosis. The presence of the thiophene moiety is believed to enhance the interaction with cellular targets involved in cancer proliferation.
Case Study: Cancer Cell Line Studies
In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis in cancer cells . Further research is required to elucidate the specific pathways through which this compound exerts its effects.
Neuroprotective Effects
Recent investigations into the neuroprotective properties of triazole derivatives have highlighted their potential in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and provide antioxidant effects makes it a candidate for further exploration in neuropharmacology.
Case Study: Stress-Protective Effects
A study examined the stress-protective effects of sodium 2-{[4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate (a derivative of the compound) on animal models. The results indicated improvements in behavioral parameters and physiological responses under stress conditions, suggesting a potential application in managing anxiety and depression .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include condensation and thiolation processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity of the synthesized compound .
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamides. Key structural variations among analogues include:
Key Observations :
- Thiophene vs. Furan : The thiophene ring in the target compound provides greater electron density and metabolic stability compared to furan analogues, which may enhance receptor binding in sulfur-dependent enzymes .
- Amino Group: The C4 amino group in the target compound facilitates hydrogen bonding, a feature absent in ethyl- or allyl-substituted triazoles (e.g., 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives ).
- Acetamide Substituents : The 2,5-dimethylphenyl group balances hydrophobicity and steric effects, whereas electron-withdrawing groups (e.g., trifluoromethyl ) or pyridine rings in analogues improve target affinity but may reduce solubility.
Pharmacological and Computational Insights
- Anti-exudative Activity : Furan-based analogues (e.g., 3.1–3.21) showed 47% inhibition at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s thiophene moiety may improve potency due to stronger hydrophobic interactions.
- Antimicrobial Activity : Pyridine-containing derivatives (e.g., KA3, KA14) exhibited MIC values as low as 12.5 µg/mL against S. aureus and E. coli , suggesting that the target compound’s dimethylphenyl group could similarly enhance membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
